(4aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LY-141865, also known as Quinpirole dihydrochloride, is a synthetic compound that acts as a selective agonist for dopamine D2-like receptors. It is primarily used in scientific research to study the effects of dopamine receptor activation in various biological systems. LY-141865 has been extensively studied for its role in modulating neurotransmission and its potential therapeutic applications in neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-141865 involves several key steps:
Cyclization: The cyclization of 4-benzoyloxycyclohexanone with ethyl 2-bromomethylacrylate and propylamine in refluxing toluene yields ethyl 1-propyl-6-benzoyloxy-1,2,3,4,5,6,7,8-octahydroquinoline-3-carboxylate.
Reduction: This intermediate is then reduced with sodium cyanoborohydride in methanol to produce the corresponding decahydro derivative.
Debenzoylation: The decahydro derivative undergoes debenzoylation with sodium hydroxide in methanol to form the hydroxyquinoline.
Oxidation: The hydroxyquinoline is oxidized with chromium trioxide-pyridine to yield ethyl 1-propyl-6-oxodecahydroquinoline-3-carboxylate.
Cyclization with Hydrazine: The reaction of this compound with dimethylformamide dimethylacetal in refluxing toluene followed by cyclization with hydrazine in ethanol produces ethyl 5-propyl-4,4a,5,6,7,8,8a,9-octahydro-2H-pyrazolo[3,4-g]quinoline-7-carboxylic acid.
Reduction and Esterification: The final steps involve reduction with lithium aluminum hydride in tetrahydrofuran and esterification with methanesulfonyl chloride to form the mesyl ester, which is then treated with methyl mercaptane and sodium hydride in dimethylformamide.
Industrial Production Methods
Industrial production methods for LY-141865 are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
LY-141865 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide-pyridine.
Reduction: Sodium cyanoborohydride and lithium aluminum hydride are commonly used for reduction reactions.
Substitution: The compound can undergo substitution reactions, such as esterification with methanesulfonyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide-pyridine in methanol.
Reduction: Sodium cyanoborohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Methanesulfonyl chloride in dimethylformamide.
Major Products Formed
Oxidation: Ethyl 1-propyl-6-oxodecahydroquinoline-3-carboxylate.
Reduction: Decahydro derivatives.
Substitution: Mesyl esters.
Scientific Research Applications
Mechanism of Action
LY-141865 exerts its effects by selectively activating dopamine D2-like receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the modulation of neurotransmitter release and neuronal excitability. LY-141865 has been shown to inhibit the release of norepinephrine and other neurotransmitters by activating presynaptic dopamine receptors .
Comparison with Similar Compounds
Similar Compounds
Lisuride: An ergot derivative that also acts as a dopamine receptor agonist.
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT): A selective serotonin receptor agonist that has similar effects on male rat sexual behavior.
Apomorphine: A non-selective dopamine receptor agonist used in the treatment of Parkinson’s disease.
Uniqueness
LY-141865 is unique in its high selectivity for dopamine D2-like receptors, making it a valuable tool for studying the specific effects of D2 receptor activation. Unlike other compounds, LY-141865 does not significantly interact with other neurotransmitter systems, allowing for more precise investigations of dopamine receptor function .
Properties
Molecular Formula |
C15H25N3S |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(4aR)-7-(methylsulfanylmethyl)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline |
InChI |
InChI=1S/C15H25N3S/c1-3-4-18-9-11(10-19-2)5-12-6-14-13(7-15(12)18)8-16-17-14/h8,11-12,15H,3-7,9-10H2,1-2H3,(H,16,17)/t11?,12?,15-/m1/s1 |
InChI Key |
ASXNINCAPWBRJS-KOHJWAIASA-N |
Isomeric SMILES |
CCCN1CC(CC2[C@H]1CC3=C(C2)NN=C3)CSC |
Canonical SMILES |
CCCN1CC(CC2C1CC3=C(C2)NN=C3)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.